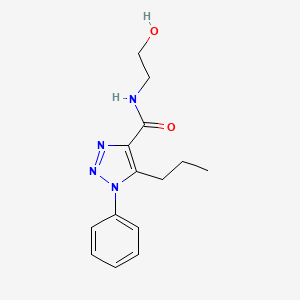

N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. Based on its name, it likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The “N-(2-hydroxyethyl)” part suggests the presence of a hydroxyethyl group attached to the nitrogen atom of the triazole ring .

科学的研究の応用

Ester Cleavage and Surfactant Micelles

Research on hydroxybenzotriazole derivatives, including studies on ester cleavage properties within cationic surfactant micelles, illustrates the potential of triazole compounds in enhancing chemical reactions. These derivatives have shown significant rate enhancements in hydrolysis reactions, which could be relevant for industrial and pharmaceutical processes where triazoles act as catalysts or reactive intermediates (Bhattacharya & Praveen Kumar, 2005).

Antiviral Activity

Some 1,2,3-triazole carboxamide nucleosides have been synthesized and shown significant antiviral activity against herpes and measles virus in vitro. This suggests the potential of triazole derivatives in antiviral drug development, providing a foundation for the synthesis of new compounds with enhanced biological activities (Revankar, Solan, Robins, & Witkowski, 1981).

Anticancer Nucleosides

The synthesis of new anticancer nucleosides based on 1,2,4-triazole nucleosides highlights the role of triazole derivatives in cancer treatment. These compounds have shown promising results in preliminary studies, indicating their potential as chemotherapeutic agents (Lei et al., 2014).

Antimicrobial Activities

Design and synthesis of 1,2,3-triazole derivatives have been explored for their antimicrobial activities. Some compounds exhibited potent antimicrobial effects against various microorganisms, suggesting the applicability of triazole derivatives in developing new antimicrobial agents (Zhao et al., 2012).

Blue Emitting Fluorophores

N-2-Aryl-1,2,3-triazoles have been investigated as novel blue emitting fluorophores. Their photophysical properties study indicates the potential use of triazole derivatives in the design of new materials for optoelectronic applications (Padalkar et al., 2015).

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, N-(2-hydroxyethyl)pyrrolidine has been used as a plasticizer and swelling agent, forming hydrogen bonds with other compounds and disrupting strong intra- and intermolecular hydrogen bonds .

Biochemical Pathways

Related compounds, such as n6-(2-hydroxyethyl)-adenosine, have been shown to attenuate hydrogen peroxide-induced oxidative damage in cells . This suggests that the compound may have a role in modulating oxidative stress pathways.

Pharmacokinetics

The compound was weakly bound to human plasma proteins, and its mean residence time was close to 1.25 hours .

Result of Action

Related compounds have been shown to have various biological activities, including anti-inflammatory, antiviral, and antioxidant effects .

Action Environment

For instance, N-(2-hydroxyethyl)formamide has been used as a plasticizer in the preparation of thermoplastic starch/montmorillonite nanocomposite, where it acted as both a plasticizer for thermoplastic starch and a swelling agent for montmorillonite .

特性

IUPAC Name |

N-(2-hydroxyethyl)-1-phenyl-5-propyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-2-6-12-13(14(20)15-9-10-19)16-17-18(12)11-7-4-3-5-8-11/h3-5,7-8,19H,2,6,9-10H2,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZDKGUALMLKIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-((2,4-dichlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2767866.png)

![2-(naphthalen-2-yloxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2767872.png)

![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2767874.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2767875.png)

![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2767876.png)

![4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2767877.png)

![4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2767884.png)

![N-[4-(2-Methyl-1,3-dioxolan-2-yl)butyl]prop-2-enamide](/img/structure/B2767886.png)